molecular formula C25H28N2O4 B3908486 1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone

1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone

Cat. No.: B3908486
M. Wt: 420.5 g/mol
InChI Key: CQJYUMMMUFETNO-UHFFFAOYSA-N
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Description

1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyacetophenone with appropriate reagents to introduce the indazole ring and other functional groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone is unique due to its complex structure, which includes multiple functional groups and an indazole ring. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-15-22-19(26-27(15)18-9-7-6-8-10-18)14-25(3,29)24(16(2)28)23(22)17-11-12-20(30-4)21(13-17)31-5/h6-13,23-24,29H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJYUMMMUFETNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C(CC2=NN1C3=CC=CC=C3)(C)O)C(=O)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone
Reactant of Route 2
1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone
Reactant of Route 3
1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone
Reactant of Route 4
1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone
Reactant of Route 5
1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(3,4-dimethoxyphenyl)-6-hydroxy-3,6-dimethyl-2-phenyl-5,7-dihydro-4H-indazol-5-yl]ethanone

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